molecular formula C19H23N5O2S B2930112 2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3,4-dimethylphenyl)acetamide CAS No. 1040653-45-9

2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3,4-dimethylphenyl)acetamide

Cat. No.: B2930112
CAS No.: 1040653-45-9
M. Wt: 385.49
InChI Key: AMTLOYNILPZXJQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3,4-dimethylphenyl)acetamide is a heterocyclic derivative featuring a triazolo-pyridazine core. This structure is characterized by a fused triazole and pyridazine ring system, substituted with a tert-butylsulfanyl group at position 6, a ketone at position 3, and an acetamide-linked 3,4-dimethylphenyl group. Resonance techniques, such as 13C NMR, are critical for confirming its structural identity, as highlighted in studies of analogous bioactive compounds like milbemycin .

Properties

IUPAC Name

2-(6-tert-butylsulfanyl-3-oxo-[1,2,4]triazolo[4,3-b]pyridazin-2-yl)-N-(3,4-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N5O2S/c1-12-6-7-14(10-13(12)2)20-16(25)11-23-18(26)24-15(21-23)8-9-17(22-24)27-19(3,4)5/h6-10H,11H2,1-5H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMTLOYNILPZXJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)CN2C(=O)N3C(=N2)C=CC(=N3)SC(C)(C)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3,4-dimethylphenyl)acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of a hydrazine derivative with a suitable diketone to form the triazole ring, followed by the introduction of the pyridazine moiety through a series of condensation reactions. The tert-butylsulfanyl group is then introduced via a nucleophilic substitution reaction, and the final step involves the acylation of the resulting intermediate with 3,4-dimethylphenylacetyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems, high-throughput screening of reaction conditions, and continuous flow reactors to streamline the synthesis process. Additionally, purification techniques such as recrystallization, chromatography, and distillation are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3,4-dimethylphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The tert-butylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the triazole ring can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The dimethylphenylacetamide moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Nitric acid, halogens (chlorine, bromine)

Major Products

    Oxidation: Sulfoxide, sulfone derivatives

    Reduction: Hydroxyl derivatives

    Substitution: Nitrated or halogenated derivatives

Scientific Research Applications

2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3,4-dimethylphenyl)acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its pharmacological properties, including potential anticancer, antimicrobial, and anti-inflammatory activities.

    Industry: Utilized in the development of new materials with specific properties, such as catalysts and polymers.

Mechanism of Action

The mechanism of action of 2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3,4-dimethylphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound’s triazole and pyridazine rings allow it to bind to enzyme active sites, potentially inhibiting their activity. The tert-butylsulfanyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes. Additionally, the dimethylphenylacetamide moiety can interact with hydrophobic pockets in proteins, further stabilizing the compound’s binding.

Comparison with Similar Compounds

Comparison with Structurally or Functionally Similar Compounds

Structural Analogues

Triazolo-pyridazine derivatives share structural similarities with other nitrogen-containing heterocycles, such as imidazoquinolines (e.g., IQ compounds) and milbemycins. Key distinctions include:

Feature Target Compound IQ Compounds (e.g., 2-amino-3-methylimidazo[4,5-f]quinoline) Milbemycin Analogues
Core Structure Triazolo[4,3-b]pyridazine Imidazoquinoline Macrolide-lactone
Substituents tert-butylsulfanyl, 3,4-dimethylphenylacetamide Amino and methyl groups Hydroxy and methyl groups
Toxicity Profile Not yet classified; likely lower mutagenicity due to absence of amino groups Classified as Group 2A carcinogens (IARC) Low mammalian toxicity, insecticidal
Analytical Methods 13C NMR, LC-MS HPLC, mass spectrometry NMR, microbial fermentation analysis

Functional Comparisons

Bioactivity and Applications

  • The tert-butylsulfanyl group in the target compound may enhance metabolic stability compared to IQ compounds, which lack bulky substituents .
  • Unlike milbemycins, which exhibit antiparasitic activity, triazolo-pyridazines are often explored for kinase inhibition due to their planar heterocyclic core.

Synthetic and Environmental Considerations

  • Heterocyclic amines like IQ form during high-temperature meat processing, whereas the target compound is synthetically engineered, reducing unintended environmental exposure .
  • Both milbemycins and the target compound rely on advanced fermentation or synthetic routes for production, though the latter’s tert-butylsulfanyl group may complicate scalability .

Biological Activity

The compound 2-[6-(tert-butylsulfanyl)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-2-yl]-N-(3,4-dimethylphenyl)acetamide is a complex heterocyclic organic molecule that has garnered attention for its potential biological activities. Its unique structure includes a fused triazole and pyridazine ring system along with various functional groups that may confer diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and antiviral properties.

Structural Characteristics

The molecular formula of the compound is C20H25ClN5O2SC_{20}H_{25}ClN_{5}O_{2}S with a molecular weight of approximately 405.9 g/mol. The presence of the tert-butylsulfanyl group and an oxo moiety are significant for its biological activity. The compound's structural features suggest potential interactions with various biological targets.

Property Details
Molecular FormulaC20H25ClN5O2S
Molecular Weight405.9 g/mol
Key Functional GroupsTert-butylsulfanyl, oxo

Antimicrobial Activity

Research has indicated that this compound may serve as a lead molecule for developing antitubercular agents , specifically targeting shikimate dehydrogenase , an enzyme crucial for the biosynthesis of chorismate in Mycobacterium tuberculosis. In vitro studies have shown promising results with minimal inhibitory concentration (MIC) values of 0.5 μg/mL against the H37Rv strain and 4.0 μg/mL against multi-drug-resistant strains, indicating strong antitubercular activity .

Anticancer Activity

The potential anticancer properties of this compound have been explored in various studies. The unique structural characteristics allow it to interact with multiple cellular pathways involved in cancer progression. For instance, compounds with similar triazole-pyridazine frameworks have demonstrated cytotoxic effects against various cancer cell lines. Specific studies have shown that derivatives of this compound can inhibit cell proliferation and induce apoptosis in cancer cells .

Antiviral Activity

Emerging research highlights the antiviral potential of heterocyclic compounds like this one. Similar compounds have been investigated for their ability to inhibit viral replication in cell cultures. For example, triazole derivatives have shown effectiveness against viruses such as HSV-1 and HIV by disrupting viral entry or replication processes . While specific data on this compound's antiviral activity is still limited, its structural features suggest it may possess similar properties.

Case Studies

  • Antitubercular Activity Study : A study focused on the synthesis and evaluation of triazole derivatives showed that modifications to the triazole ring could enhance antitubercular efficacy. The lead compound exhibited significant activity against drug-resistant strains .
  • Anticancer Evaluation : In another study, a series of triazole derivatives were tested against various cancer cell lines (e.g., MCF-7 breast cancer cells). The results indicated that certain substitutions on the triazole ring significantly increased cytotoxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.